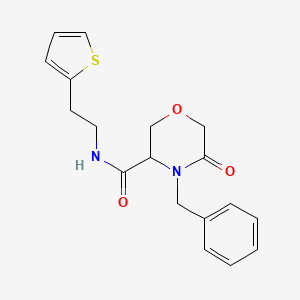
1-(2-methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on triazole derivatives, including compounds similar to 1-(2-methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has shown significant antimicrobial activities. These studies involve the synthesis of new 1,2,4-triazole derivatives and the evaluation of their antimicrobial effectiveness against various microorganisms. The development of such compounds is pivotal in the search for new therapeutic agents with potential application in treating microbial infections. The antimicrobial activity of Mannich bases derived from triazoles has been highlighted, showing good activity compared with standard drugs like ampicillin. This suggests the potential of these compounds in developing new antimicrobial agents (Fandaklı et al., 2012), (Bektaş et al., 2007).
Neuraminidase Inhibitory Activity
Another area of interest is the design and synthesis of triazole-3-sulfide derivatives for their potential use in inhibiting neuraminidase enzymes. Such compounds have shown significant inhibitory activity against H1N1 neuraminidase, which is crucial for the development of antiviral drugs, especially for treating influenza. Compounds with potent NA inhibitory activity could serve as leads for the development of new antiviral agents (Mei et al., 2020).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, with structural similarities to the triazole class, has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant cyclooxygenase inhibition and possess analgesic and anti-inflammatory activities. Such research underscores the versatility of triazole derivatives in developing therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Fluorescence and Photophysical Properties
Triazole derivatives have also been investigated for their photophysical properties. A novel class of blue-emitting fluorophores based on N-2-aryl-1,2,3-triazoles has been synthesized, showcasing the potential of triazole compounds in applications requiring fluorescence, such as bioimaging and molecular probes. These compounds exhibit strong fluorescence in solution, emitting in the blue and green regions, and have been characterized for their absorption, emission, and quantum yields (Padalkar et al., 2015).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13(15-9-11-16(26-3)12-10-15)21-20(25)19-14(2)24(23-22-19)17-7-5-6-8-18(17)27-4/h5-13H,1-4H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAIWASSOZFHPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC(C)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2418804.png)
![4-amino-N-isopropyl-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2418805.png)
![7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2418806.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-enamide](/img/structure/B2418808.png)
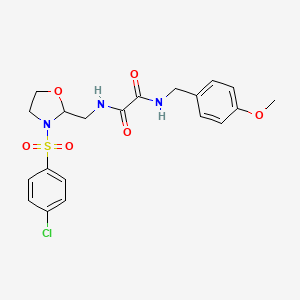
![N-(3-bromophenyl)-2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B2418810.png)

![6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione](/img/structure/B2418814.png)
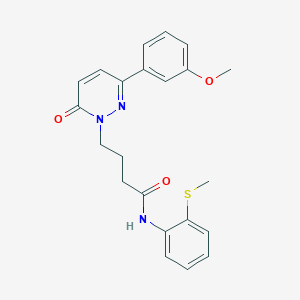
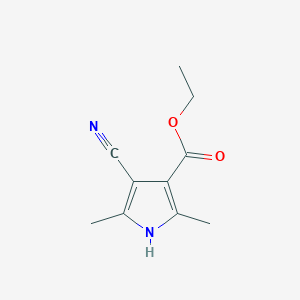
![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)
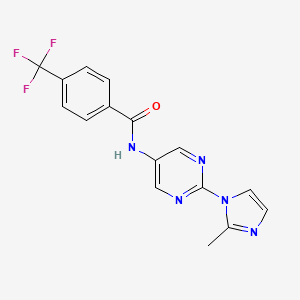
![N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2418819.png)
